molecular formula C22H15ClN2O3 B6010860 (E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)prop-2-enamide

(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B6010860
M. Wt: 390.8 g/mol
InChI Key: PGEXCYCRJZQKFV-KPKJPENVSA-N
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Description

(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring, a hydroxyphenyl group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Coupling with Hydroxyphenyl Group: The benzoxazole intermediate is then coupled with a hydroxyphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Addition of Chlorophenyl Group: The final step involves the addition of the chlorophenyl group through a Heck reaction, where the benzoxazole-hydroxyphenyl intermediate is reacted with a chlorophenyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylprop-2-enamide: Lacks the chlorophenyl group.

    (E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-methylphenyl)prop-2-enamide: Contains a methyl group instead of a chlorine atom.

Uniqueness

(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties.

Properties

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-15-8-5-14(6-9-15)7-12-21(27)24-16-10-11-19(26)17(13-16)22-25-18-3-1-2-4-20(18)28-22/h1-13,26H,(H,24,27)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEXCYCRJZQKFV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C=CC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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